molecular formula C14H20N2O2 B177489 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde CAS No. 100875-69-2

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde

Cat. No. B177489
M. Wt: 248.32 g/mol
InChI Key: AGAKHJJMBZUXKF-UHFFFAOYSA-N
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Description

“4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde” is a chemical compound with the molecular formula C14H20N2O2 . It has a molecular weight of 248.32 . The IUPAC name for this compound is 4-[2-(4-methyl-1-piperazinyl)ethoxy]benzaldehyde .


Molecular Structure Analysis

The InChI code for “4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde” is 1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde” is a solid at room temperature . It should be stored at ambient temperature .

Safety And Hazards

The compound is labeled as an irritant . It’s important to handle it with care, avoid contact with skin and eyes, and use appropriate personal protective equipment .

properties

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAKHJJMBZUXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359633
Record name 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde

CAS RN

100875-69-2
Record name 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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